Technical Guide: Chemical Properties & Applications of (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride
Technical Guide: Chemical Properties & Applications of (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride
This technical guide details the chemical properties, synthesis, and applications of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride , a specialized aniline derivative used as a critical intermediate in the development of kinase inhibitors and immunomodulatory drugs.
Executive Summary
(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (CAS: 179067-16-4 for HCl salt) is a trisubstituted aromatic amine. It is structurally characterized by an aniline core with a methoxy group at the para position and methyl groups at the ortho and meta positions relative to the amine. This specific substitution pattern creates a unique electronic environment—combining the strong electron-donating effects of the methoxy and amino groups with the steric bulk of the vicinal methyls. This compound is a high-value building block in medicinal chemistry, particularly in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and STING (Stimulator of Interferon Genes) pathway modulators .
Molecular Identity & Structural Analysis[1][2][3]
The compound is often confused with N,N-dimethyl isomers due to similar nomenclature. It is critical to distinguish that the methyl groups in this molecule are attached to the benzene ring , not the nitrogen atom.
| Property | Specification |
| IUPAC Name | 4-Methoxy-2,3-dimethylaniline hydrochloride |
| Common Name | 4-Amino-2,3-xylenol methyl ether hydrochloride |
| CAS Number (HCl Salt) | 179067-16-4 |
| CAS Number (Free Base) | 77375-19-0 |
| Molecular Formula | C₉H₁₃NO[1][2][3][4][5] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Base) |
| SMILES | COc1c(C)c(C)c(N)cc1.Cl |
| Appearance | Off-white to pale beige crystalline solid |
Electronic Structure & Basicity
The 4-methoxy group and the 2,3-dimethyl groups are all electron-donating groups (EDGs).
-
Basicity: The free base is significantly more basic than unsubstituted aniline (pKa ~4.6) due to the +I (inductive) effect of the methyls and the +M (mesomeric) effect of the para-methoxy group. The estimated pKa of the conjugate acid is 5.5 – 6.0 .
-
Steric Environment: The methyl group at position 2 (ortho to the amine) introduces steric strain, potentially twisting the amino group slightly out of planarity, though the effect is less pronounced than in N-substituted anilines.
Synthetic Pathways[1][8][9][10]
The industrial synthesis typically proceeds via the nitration of 2,3-dimethylanisole, followed by reduction. The regioselectivity of the nitration step is critical.
Synthesis Workflow
-
Precursor Formation: Methylation of 2,3-dimethylphenol (2,3-xylenol) using dimethyl sulfate or iodomethane to form 2,3-dimethylanisole .
-
Nitration: Nitration with HNO₃/H₂SO₄. The methoxy group (strong ortho/para director) directs the nitro group to position 4 (para). The 3-methyl group also directs ortho to position 4, reinforcing this selectivity.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.
Caption: Synthetic route emphasizing the cooperative directing effects that favor the 4-nitro intermediate.
Chemical Reactivity & Transformations[1][8]
The hydrochloride salt must be neutralized to the free base (using NaHCO₃ or NaOH) before participating in nucleophilic reactions.
Nucleophilic Attacks (Amine Functionality)
-
Acylation: Reacts with acetic anhydride or acid chlorides to form acetamides (e.g., N-(4-methoxy-2,3-dimethylphenyl)acetamide). This is a key step in synthesizing ROCK inhibitors.
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of reducing agents (NaBH₄) to form secondary amines.
Electrophilic Aromatic Substitution (Ring Reactivity)
The ring is highly activated.
-
Position 6 (Ortho to NH₂): This is the most reactive site for electrophilic attack (halogenation, formylation) because it is ortho to the strong NH₂ donor and meta to the OMe donor.
-
Diazotization: Treatment with NaNO₂/HCl at 0°C yields the diazonium salt. This intermediate is unstable and typically used in situ for Sandmeyer reactions (converting NH₂ to Cl, Br, CN) or azo coupling.
Caption: Primary reaction pathways. Note the regioselectivity of ring substitution at Position 6.
Analytical Characterization
To validate the identity of the compound, the following analytical signatures are standard.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: The free base is relatively hydrophobic but the salt elutes earlier. The 2,3-dimethyl substitution pattern distinguishes it from the 2,5- or 3,5- isomers.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Aromatic Protons: Two doublets (or an AB system) for the protons at positions 5 and 6.
-
δ ~6.6–6.8 ppm (Proton at C6, ortho to NH₂).
-
δ ~6.8–7.0 ppm (Proton at C5, ortho to OMe).
-
-
Methoxy Group: Singlet at δ ~3.7 ppm (3H).
-
Methyl Groups: Two distinct singlets at δ ~2.1–2.2 ppm (3H each).[6]
-
Amine Protons: Broad singlet (exchangeable with D₂O), shift varies with concentration and salt form (NH₃⁺ protons appear ~9-10 ppm broad).
Handling, Stability & Safety
-
Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Oxidation Sensitivity: Like all electron-rich anilines, the free base is prone to oxidation (darkening) upon exposure to air and light. The hydrochloride salt is significantly more stable but should still be protected from light.
-
Safety Profile:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Specific Hazard: Potential for methemoglobinemia (characteristic of anilines). Absorption through skin is rapid.
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
References
-
PubChem. (2025). Compound Summary: 4-Methoxy-2,3-dimethylaniline.[3][5] National Library of Medicine. [Link]
- European Patent Office. (2002). EP1403255A1 - Rho Kinase Inhibitors. (Describes synthesis of N-(4-methoxy-2,3-dimethylphenyl)acetamide).
-
National Institutes of Health (PMC). (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. (Details synthesis starting from 1-methoxy-2,3-dimethyl-4-nitrobenzene).[5] [Link]
Sources
- 1. 2,3-Dimethylaniline | CAS#:87-59-2 | Chemsrc [chemsrc.com]
- 2. (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4 [chemicalbook.com]
- 3. amerigoscientific.com [amerigoscientific.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists | PLOS One [journals.plos.org]
